molecular formula C15H18FN3O B12834875 3-(((3-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

3-(((3-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B12834875
M. Wt: 275.32 g/mol
InChI Key: HADDGEDAYKBKRK-UHFFFAOYSA-N
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Description

3-(((3-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a fluorobenzyl group, a tetrahydropyrazolopyridine core, and a methoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((3-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyridine core.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, often using a fluorobenzyl halide and a suitable base.

    Methoxy Linker Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(((3-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-(((3-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is investigated for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(((3-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group and the pyrazolopyridine core play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Fluorobenzyl-Containing Compounds: Compounds with a fluorobenzyl group exhibit similar reactivity patterns, particularly in nucleophilic substitution reactions.

Uniqueness

3-(((3-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the fluorobenzyl group enhances its lipophilicity and potential for interaction with hydrophobic pockets in biological targets, while the pyrazolopyridine core provides a versatile scaffold for further functionalization.

Biological Activity

The compound 3-(((3-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS Number: 1332529-63-1) is a synthetic derivative of the pyrazolo[4,3-c]pyridine class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure

  • Molecular Formula : C15H19ClFN3O
  • Molar Mass : 311.79 g/mol
  • Structure : The compound features a tetrahydro-pyrazole ring fused to a pyridine moiety with a 3-fluorobenzyl ether substituent.

Table 1: Structural Characteristics

PropertyValue
CAS Number1332529-63-1
Molecular FormulaC15H19ClFN3O
Molar Mass311.79 g/mol
Hazard ClassIrritant

Research indicates that This compound exhibits significant biological activity primarily through its inhibition of the CBP (CREB-binding protein) and EP300 (E1A-binding protein p300). These proteins are crucial in regulating transcription and cell growth, making this compound a candidate for cancer therapy and other diseases characterized by dysregulated gene expression .

Anticancer Activity

Studies have shown that compounds within the pyrazolo[4,3-c]pyridine class can induce apoptosis and arrest the cell cycle in various cancer cell lines. For example, related compounds have demonstrated IC50 values against HeLa cells comparable to established chemotherapeutics like doxorubicin .

Table 2: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)
DoxorubicinHeLa2.35
3-Fluorobenzyl CompoundHeLa2.59

Inhibition Studies

Inhibition studies have highlighted that this compound can effectively inhibit interactions between CBP and various transcription factors. Techniques such as molecular docking have been employed to elucidate its binding affinity and specificity towards these targets .

Study on Pyrazolo[4,3-c]pyridines

A recent study explored the structure-activity relationship (SAR) of pyrazolo[4,3-c]pyridines and their derivatives. The results indicated that specific substitutions on the pyrazolo ring significantly enhance anticancer activity . The study emphasizes the importance of structural modifications in optimizing biological efficacy.

Antitubercular Activity

Another investigation focused on the antitubercular properties of pyrazolo[3,4-b]pyridines. While not directly involving our specific compound, it provides insights into the broader therapeutic potential of related structures against Mycobacterium tuberculosis .

Properties

Molecular Formula

C15H18FN3O

Molecular Weight

275.32 g/mol

IUPAC Name

3-[(3-fluorophenyl)methoxymethyl]-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine

InChI

InChI=1S/C15H18FN3O/c1-19-15-5-6-17-8-13(15)14(18-19)10-20-9-11-3-2-4-12(16)7-11/h2-4,7,17H,5-6,8-10H2,1H3

InChI Key

HADDGEDAYKBKRK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)COCC3=CC(=CC=C3)F

Origin of Product

United States

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